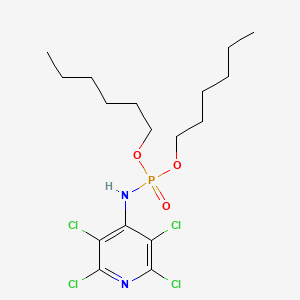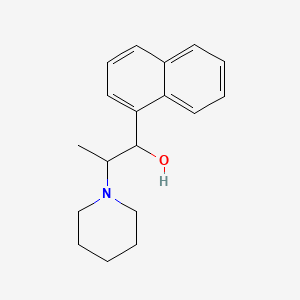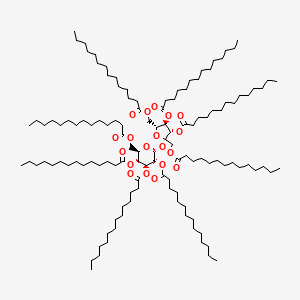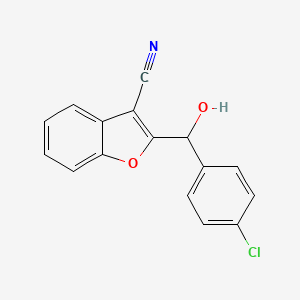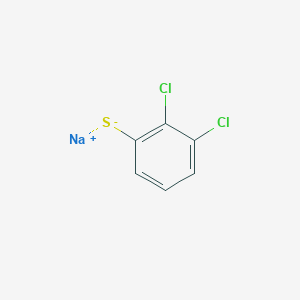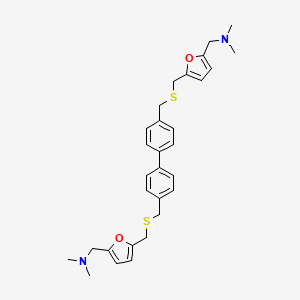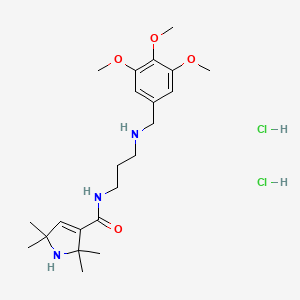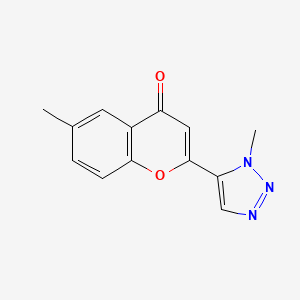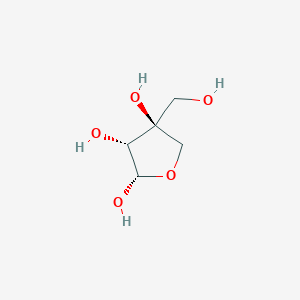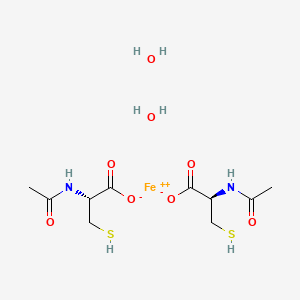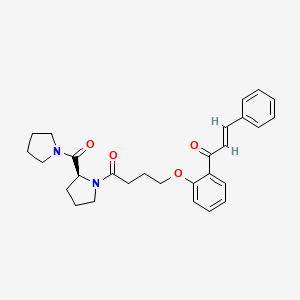
Pyrrolidine, 1-(1-oxo-4-(2-(1-oxo-3-phenyl-2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S-(E))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Pyrrolidine, 1-(1-oxo-4-(2-(1-oxo-3-phenyl-2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S-(E))-” is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds that are widely used in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrrolidine ring.
- Introduction of the phenyl and propenyl groups.
- Coupling reactions to attach the butyl and phenoxy groups.
- Final functionalization to introduce the oxo and carbonyl groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, it may be used to study the interactions of pyrrolidine derivatives with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, it may be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine
- 1-Phenyl-2-propen-1-one
- Phenoxybutyl derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. The presence of both pyrrolidine and phenylpropenyl moieties may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
112604-06-5 |
|---|---|
Molecular Formula |
C28H32N2O4 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-[2-[(E)-3-phenylprop-2-enoyl]phenoxy]-1-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C28H32N2O4/c31-25(17-16-22-10-2-1-3-11-22)23-12-4-5-14-26(23)34-21-9-15-27(32)30-20-8-13-24(30)28(33)29-18-6-7-19-29/h1-5,10-12,14,16-17,24H,6-9,13,15,18-21H2/b17-16+/t24-/m0/s1 |
InChI Key |
NTQXCEJGRCSWAO-JOPBRCQMSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)CCCOC3=CC=CC=C3C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2C(=O)CCCOC3=CC=CC=C3C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


